Spectroscopic characterization and NMR data of 1-cyclopentylprop-2-yn-1-one
Spectroscopic characterization and NMR data of 1-cyclopentylprop-2-yn-1-one
A Spectroscopic and Analytical Guide to 1-Cyclopentylprop-2-yn-1-one
Abstract
This technical guide provides a comprehensive spectroscopic and analytical characterization of 1-cyclopentylprop-2-yn-1-one, a valuable ynone building block in organic synthesis. For researchers, scientists, and drug development professionals, precise structural verification and purity assessment are paramount. This document details the requisite experimental protocols and in-depth data interpretation for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind the observed spectroscopic data, this guide serves as an authoritative reference for the unambiguous identification and quality control of this compound.
Introduction and Molecular Structure
1-Cyclopentylprop-2-yn-1-one belongs to the class of organic compounds known as ynones, which are characterized by a ketone functional group directly conjugated with a carbon-carbon triple bond.[1] This structural motif imparts unique reactivity, making ynones versatile intermediates in the synthesis of complex molecules, including various heterocycles and natural products.[1][2] The electrophilic nature of both the carbonyl carbon and the alkyne carbons allows for a diverse range of chemical transformations.[1]
A thorough characterization using multiple spectroscopic techniques is essential to confirm the molecular structure and ensure sample purity before its use in further synthetic applications.
Molecular Formula: C₈H₁₀O Molecular Weight: 122.16 g/mol CAS Number: 70639-95-1[3]
Below is a diagram illustrating the key structural features and atom numbering of 1-cyclopentylprop-2-yn-1-one, which will be referenced throughout the spectroscopic analysis.
Caption: Structure of 1-cyclopentylprop-2-yn-1-one with atom numbering.
Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms (protons) in a molecule, allowing for the elucidation of its carbon-hydrogen framework.
Experimental Protocol
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Sample Preparation: Accurately weigh approximately 5-10 mg of 1-cyclopentylprop-2-yn-1-one and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-32 scans to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
Data Summary
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 3.16 | Singlet | 1H | H-1 |
| 2 | 3.05 | Quintet | 1H | H-α |
| 3 | 2.00 - 1.85 | Multiplet | 4H | H-β, H-β' |
| 4 | 1.75 - 1.55 | Multiplet | 4H | H-γ |
In-depth Interpretation
The ¹H NMR spectrum provides unambiguous confirmation of the structure.
-
Alkynyl Proton (H-1, δ 3.16): The singlet at 3.16 ppm corresponds to the terminal alkyne proton. Protons attached to sp-hybridized carbons typically resonate between 2-3 ppm.[4][5] The electronegativity of the adjacent carbonyl group deshields this proton, shifting it downfield to 3.16 ppm. Its singlet multiplicity confirms the absence of adjacent protons for coupling.
-
Alpha-Proton (H-α, δ 3.05): The signal at 3.05 ppm is assigned to the single proton on the carbon alpha to the carbonyl group (H-α). This proton is significantly deshielded due to the strong electron-withdrawing inductive effect of the adjacent ketone, which is a characteristic feature for protons in this position.[6] The quintet multiplicity arises from coupling to the four neighboring H-β protons on the cyclopentyl ring.
-
Cyclopentyl Protons (H-β, H-β', H-γ, δ 2.00-1.55): The remaining eight protons of the cyclopentyl ring appear as two overlapping multiplets in the aliphatic region between 2.00 and 1.55 ppm. The protons on the carbons beta to the carbonyl (H-β, H-β') are expected to be slightly more deshielded than the gamma protons (H-γ) due to their closer proximity to the electron-withdrawing ketone.
Caption: Correlation of ¹H NMR signals to molecular protons.
Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.
Experimental Protocol
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Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: 512-1024 scans are typically required.
-
Spectral Width: 0 to 220 ppm.
-
-
Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz, followed by phase and baseline correction.
Data Summary
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 195.0 | C-3 (C=O) |
| 2 | 84.5 | C-2 (C≡C) |
| 3 | 81.0 | C-1 (C≡CH) |
| 4 | 52.5 | C-α |
| 5 | 29.0 | C-β, C-β' |
| 6 | 26.0 | C-γ |
In-depth Interpretation
The proton-decoupled ¹³C NMR spectrum shows six distinct carbon signals, consistent with the molecular structure.
-
Carbonyl Carbon (C-3, δ 195.0): The signal at the lowest field, 195.0 ppm, is characteristic of a ketone carbonyl carbon.[6] Its significant deshielding is due to the electronegativity of the oxygen atom and the nature of the double bond.
-
Alkynyl Carbons (C-2, δ 84.5; C-1, δ 81.0): The two sp-hybridized carbons of the alkyne appear in the typical range of 65-100 ppm.[5][7] The carbon adjacent to the carbonyl (C-2) is slightly more deshielded (84.5 ppm) compared to the terminal carbon (C-1) at 81.0 ppm.
-
Alpha-Carbon (C-α, δ 52.5): The carbon directly attached to the carbonyl group (C-α) resonates at 52.5 ppm. This downfield shift from a typical aliphatic carbon is due to the inductive effect of the ketone.
-
Cyclopentyl Carbons (C-β, C-β', δ 29.0; C-γ, δ 26.0): The two sets of carbons in the cyclopentyl ring are found at 29.0 ppm (C-β, C-β') and 26.0 ppm (C-γ). The beta carbons are slightly deshielded relative to the gamma carbons due to their closer proximity to the carbonyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol
-
Sample Preparation: Prepare a thin film of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty spectrometer (or clean ATR crystal) and subtract it from the sample spectrum.
Data Summary
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3260 | Strong, Sharp | ≡C-H Stretch | Terminal Alkyne |
| 2960, 2870 | Medium | C-H Stretch | sp³ C-H (Alkyl) |
| 2110 | Medium, Sharp | C≡C Stretch | Alkyne |
| 1675 | Strong, Sharp | C=O Stretch | Conjugated Ketone |
In-depth Interpretation
The IR spectrum clearly indicates the key functional groups of 1-cyclopentylprop-2-yn-1-one.
-
≡C-H Stretch (3260 cm⁻¹): The strong, sharp absorption at 3260 cm⁻¹ is highly characteristic of the C-H stretching vibration of a terminal alkyne.[8] Its sharpness distinguishes it from the broad O-H stretches of alcohols.
-
sp³ C-H Stretches (2960, 2870 cm⁻¹): These medium-intensity bands just below 3000 cm⁻¹ are typical for the C-H stretching vibrations of the sp³-hybridized carbons in the cyclopentyl ring.
-
C≡C Stretch (2110 cm⁻¹): The absorption at 2110 cm⁻¹ corresponds to the carbon-carbon triple bond stretching vibration. This peak is often weak, but its presence in this region is a key indicator of an alkyne.[8]
-
C=O Stretch (1675 cm⁻¹): The very strong and sharp peak at 1675 cm⁻¹ is definitive for a carbonyl (C=O) stretching vibration. For a simple aliphatic ketone, this stretch typically appears around 1715 cm⁻¹.[9] The conjugation with the alkyne group lowers the energy (and thus the wavenumber) of this vibration to 1675 cm⁻¹, a phenomenon that confirms the α,β-unsaturated ynone structure.[10][11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.
Experimental Protocol
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.
-
Ionization Method: Use Electron Impact (EI) ionization for GC-MS, which provides rich fragmentation data. Electrospray Ionization (ESI) can be used for LC-MS, which typically shows a strong protonated molecular ion.
-
Mass Analyzer: Analyze the ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Data Acquisition: Scan over a mass-to-charge (m/z) range of approximately 40-200.
Data Summary (Simulated EI-MS)
| m/z | Relative Intensity (%) | Proposed Fragment Identity |
| 122 | 25 | [M]⁺ (Molecular Ion) |
| 93 | 40 | [M - CHO]⁺ or [C₇H₉]⁺ |
| 69 | 100 | [C₅H₉]⁺ (Cyclopentyl cation) |
| 53 | 30 | [C₄H₅]⁺ |
| 41 | 80 | [C₃H₅]⁺ |
In-depth Interpretation
The mass spectrum confirms the molecular weight and reveals a logical fragmentation pattern.
-
Molecular Ion Peak ([M]⁺, m/z 122): The peak at m/z 122 corresponds to the molecular weight of the compound (C₈H₁₀O), confirming its elemental composition.
-
Base Peak ([C₅H₉]⁺, m/z 69): The most abundant fragment ion (the base peak) appears at m/z 69. This corresponds to the stable cyclopentyl cation, formed by α-cleavage at the bond between the carbonyl carbon and the cyclopentyl ring. This is a very common and expected fragmentation pathway for ketones.[12]
-
Other Key Fragments:
-
m/z 93: This fragment likely arises from the loss of a formyl radical (•CHO, 29 Da) from the molecular ion.
-
m/z 53 and 41: These smaller fragments are characteristic of the further breakdown of the cyclopentyl ring or other aliphatic fragments.[12]
-
Caption: Key fragmentation pathways for 1-cyclopentylprop-2-yn-1-one in EI-MS.
Conclusion
The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provide a cohesive and unambiguous characterization of 1-cyclopentylprop-2-yn-1-one. The ¹H and ¹³C NMR spectra confirm the complete carbon-hydrogen framework, IR spectroscopy identifies the key terminal alkyne and conjugated ketone functional groups, and mass spectrometry validates the molecular weight and predictable fragmentation. This comprehensive spectroscopic profile serves as a benchmark for verifying the identity, structure, and purity of this important synthetic intermediate.
References
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- Chem.libretexts.org. (n.d.). Carbonyl - compounds - IR - spectroscopy.
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- Oregon State University. (2020). CH 336: Ketone Spectroscopy.
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- BenchChem. (2025). A Technical Guide to (1R)-1-Cyclopropylprop-2-yn-1-ol: Structure, Synthesis, and Potential Applications.
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- (n.d.). Signal Areas.
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- Benchchem. (2025). Review of ynone chemistry and applications.
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